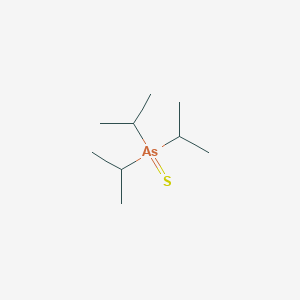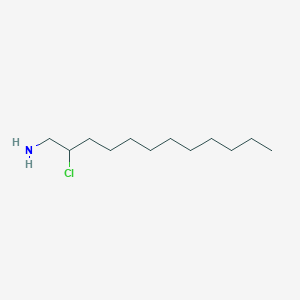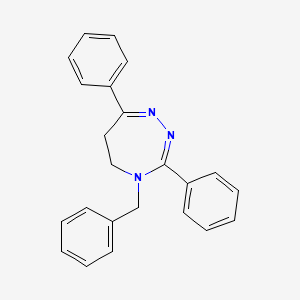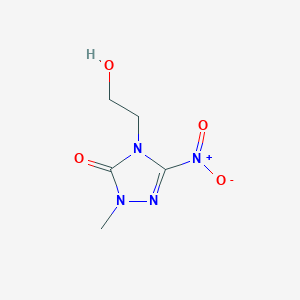
Tri(propan-2-yl)(sulfanylidene)-lambda~5~-arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri(propan-2-yl)(sulfanylidene)-lambda~5~-arsane is an organoarsenic compound characterized by the presence of three isopropyl groups and a sulfanylidene group attached to a central arsenic atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tri(propan-2-yl)(sulfanylidene)-lambda~5~-arsane typically involves the reaction of arsenic trichloride with isopropyl magnesium chloride in the presence of a sulfur source. The reaction is carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the intermediates. The general reaction scheme is as follows:
AsCl3+3(CH3CH2CH2MgCl)+S→(CH3CH2CH2)3As=S+3MgCl2
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final compound.
Análisis De Reacciones Químicas
Types of Reactions
Tri(propan-2-yl)(sulfanylidene)-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxoarsanes.
Reduction: Reduction reactions can convert it to arsines.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under controlled temperatures.
Major Products
Oxidation: Produces oxoarsanes.
Reduction: Produces arsines.
Substitution: Produces substituted arsanes with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Tri(propan-2-yl)(sulfanylidene)-lambda~5~-arsane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Tri(propan-2-yl)(sulfanylidene)-lambda~5~-arsane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can bind to sulfur-containing amino acids, altering the function of enzymes and disrupting cellular processes. This interaction is crucial for its potential biological and therapeutic activities.
Comparación Con Compuestos Similares
Similar Compounds
Triisopropylamine: Similar in structure but contains nitrogen instead of arsenic.
Thiophene Derivatives: Contain sulfur and exhibit similar reactivity.
1,2,4-Triazole Compounds: Share heterocyclic structures and have comparable applications in medicinal chemistry.
Uniqueness
Tri(propan-2-yl)(sulfanylidene)-lambda~5~-arsane is unique due to the presence of both arsenic and sulfur in its structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
59332-65-9 |
|---|---|
Fórmula molecular |
C9H21AsS |
Peso molecular |
236.25 g/mol |
Nombre IUPAC |
tri(propan-2-yl)-sulfanylidene-λ5-arsane |
InChI |
InChI=1S/C9H21AsS/c1-7(2)10(11,8(3)4)9(5)6/h7-9H,1-6H3 |
Clave InChI |
BRYIRZOBUXHHKV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[As](=S)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Methylbutyl)-4-{(Z)-[4-(pentyloxy)phenyl]-NNO-azoxy}benzene](/img/structure/B14600977.png)


![N-[2-(4-acetylphenyl)ethyl]-5-chloro-2-methoxybenzamide](/img/structure/B14600996.png)







![2-[(4-Methylphenyl)imino]-1H-indene-1,3(2H)-dione](/img/structure/B14601044.png)
![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)piperidine](/img/structure/B14601049.png)
